3-Fluoroquinolin-6-amine
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Overview
Description
3-Fluoroquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the third position and an amine group at the sixth position on the quinoline ring structure gives this compound unique chemical and physical properties .
Scientific Research Applications
3-Fluoroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary target of 3-Fluoroquinolin-6-amine, like other fluoroquinolones, is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme for bacteria, playing a crucial role in DNA replication, transcription, and repair .
Mode of Action
This compound interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes of bacterial DNA, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and eventual bacterial death . This is achieved through the disruption of DNA replication, which is vital for bacterial survival and proliferation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Fluoroquinolin-6-amine, like other quinolines, is known to interact with various enzymes and proteins It is known that quinolines can inhibit various enzymes, contributing to their antibacterial, antineoplastic, and antiviral activities .
Cellular Effects
Quinolines are known to have a high level of antibacterial activity due to their ability to inhibit bacterial DNA-gyrase . This inhibition disrupts bacterial reproduction, leading to the death of the bacteria .
Molecular Mechanism
It is known that quinolines, including this compound, can inhibit bacterial DNA-gyrase . This inhibition disrupts the supercoiling of bacterial DNA, which is necessary for replication and transcription .
Temporal Effects in Laboratory Settings
It is known that quinolones are stable and do not degrade easily .
Dosage Effects in Animal Models
It is known that quinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
Metabolic Pathways
It is known that quinolines can be metabolized through various pathways, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known that quinolones have enhanced penetration ability through cell membranes .
Subcellular Localization
It is known that the localization of proteins can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-6-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the quinoline ring. This reaction often requires the use of a strong base and a fluorinating agent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to fluorination and amination reactions to yield the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and fluorinating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction can produce this compound derivatives with different alkyl groups .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the amine group at the sixth position.
6-Aminoquinoline: Lacks the fluorine atom at the third position.
Fluoroquinolones: A class of antibiotics with similar structural features but different functional groups.
Uniqueness: 3-Fluoroquinolin-6-amine is unique due to the presence of both a fluorine atom and an amine group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoroquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKWOKJHCWILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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